molecular formula C13H10N2O3 B8651583 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester

Cat. No.: B8651583
M. Wt: 242.23 g/mol
InChI Key: SRJGEVLILAHFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is a type of alkaloid, which is a naturally occurring chemical compound containing basic nitrogen atoms. It is derived from the herbs of Picrasma javanica . The compound is known for its various biological activities and is used in scientific research.

Preparation Methods

The synthesis of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester can be achieved through several methods. One common synthetic route involves the reaction of carboline with methoxycarbonyl chloride under acidic conditions . Another method involves the reaction of carboline with methoxycarbonyl ester, also under acidic conditions . These reactions typically require careful control of temperature and pH to ensure the desired product is obtained.

Chemical Reactions Analysis

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like chloroform and dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 4-hydroxy-9H-pyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-18-13(17)12-11-10(9(16)6-14-12)7-4-2-3-5-8(7)15-11/h2-6,15-16H,1H3

InChI Key

SRJGEVLILAHFEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)O

Canonical SMILES

COC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
Reactant of Route 3
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
Reactant of Route 4
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
Reactant of Route 6
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester

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